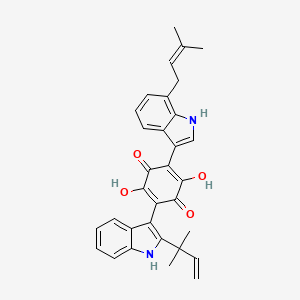

Demethylasterriquinone B1

説明

This compound has been reported in Pseudomassaria with data available.

Structure

3D Structure

特性

IUPAC Name |

2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGNJVXBPZAETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78860-34-1 | |

| Record name | 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78860-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylasterriquinone B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078860341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEMETHYLASTERRIQUINONE B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6582H6JQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demethylasterriquinone B1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Demethylasterriquinone B1 (DMAQ-B1), a selective insulin (B600854) receptor modulator. The information is compiled from peer-reviewed scientific literature to support research and development efforts in metabolic disease and related fields.

Core Mechanism of Action: Selective Insulin Receptor Activation

This compound is a non-peptidyl, small molecule that functions as a selective activator of the insulin receptor (IR), mimicking the metabolic effects of insulin.[1][2] It directly interacts with and activates the insulin receptor tyrosine kinase (IRTK), leading to the autophosphorylation of the IR β subunit.[1][2] This activation is the initial step in a signaling cascade that mediates the metabolic actions of insulin.

A key feature of DMAQ-B1 is its selectivity for the insulin receptor over other closely related receptor tyrosine kinases. It demonstrates significantly lower potency for the insulin-like growth factor 1 receptor (IGF1R) and the epidermal growth factor receptor (EGFR).[3] This selectivity is crucial as it minimizes off-target effects, a desirable characteristic for a therapeutic agent.

Furthermore, DMAQ-B1 selectively activates the metabolic branch of the insulin signaling pathway, the PI3K/Akt pathway, while having minimal effect on the mitogenic branch, the ERK/MAPK pathway.[1] This biased signaling is a significant advantage, as chronic activation of the ERK pathway by insulin can lead to undesirable proliferative effects.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

| Parameter | Target | Value | Cell Line/System | Reference |

| EC50 | Insulin Receptor Tyrosine Kinase (IRTK) | 3 - 6 µM | CHO.IR cells | [3] |

| EC50 | Insulin-like Growth Factor 1 Receptor (IGF1R) | 100 µM | Glioma cell line | [3] |

| EC50 | Epidermal Growth Factor Receptor (EGFR) | 100 µM | Not Specified | [3] |

Signaling Pathways

DMAQ-B1's mechanism of action is centered around the activation of the insulin receptor and the subsequent signaling cascade.

The PI3K/Akt Signaling Pathway

The primary signaling pathway activated by DMAQ-B1 is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to the metabolic effects of insulin. Upon activation of the insulin receptor by DMAQ-B1, the receptor phosphorylates Insulin Receptor Substrate (IRS) proteins.[1] Phosphorylated IRS then recruits and activates PI3K. PI3K, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a range of downstream targets to mediate various metabolic effects, including the translocation of GLUT4 transporters to the cell surface to facilitate glucose uptake.[2]

The ERK/MAPK Signaling Pathway

In contrast to insulin, which activates both the PI3K/Akt and the ERK/MAPK pathways, DMAQ-B1 shows minimal activation of the ERK/MAPK pathway.[1][3] This pathway is primarily associated with cell growth, proliferation, and differentiation. The selective activation of the metabolic pathway over the mitogenic pathway makes DMAQ-B1 a more specific modulator of insulin signaling.

References

Demystifying Demethylasterriquinone B1: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DMAQ B1), a potent and selective insulin (B600854) receptor activator, has garnered significant interest within the scientific community for its potential as a therapeutic agent in the management of diabetes. This technical guide provides an in-depth exploration of the natural origins of DMAQ B1 and a detailed account of the methodologies for its isolation and purification. The document outlines the fermentation process of the source organism, comprehensive extraction and chromatographic purification protocols, and the analytical techniques employed for its characterization. Furthermore, this guide presents the established signaling pathway of DMAQ B1, offering a complete resource for researchers engaged in the study and development of this promising natural product.

Natural Source of this compound

This compound is a secondary metabolite produced by a specific strain of an endophytic fungus.

Primary Producing Organism:

-

Fungus: Pseudomassaria sp.[1][2]

-

Habitat: This fungus is described as a tropical endophyte, meaning it resides within the tissues of a host plant without causing apparent disease. The specific host plant from which the producing strain was isolated is not detailed in the primary literature.

-

While other fungi such as Aspergillus terreus are known to produce related asterriquinone (B1663379) compounds, Pseudomassaria sp. is the definitive natural source for this compound as described in the initial discovery[1][3].

Fermentation for DMAQ B1 Production

The production of DMAQ B1 is achieved through submerged fermentation of Pseudomassaria sp.. The following table summarizes the key parameters for the fermentation process.

| Parameter | Condition | Reference |

| Producing Organism | Pseudomassaria sp. | [1] |

| Culture Type | Submerged Fermentation | [1] |

| Production Medium | Proprietary complex medium | [1] |

| Inoculum | 2 mL of a seed culture | [1] |

| Culture Volume | 50 mL in 250-mL Erlenmeyer flasks | [1] |

| Incubation Temperature | 25°C | [1] |

| Agitation | 220 rpm | [1] |

| Relative Humidity | 80% | [1] |

| Incubation Time | 21 days | [1] |

Note: The production of DMAQ B1 by Pseudomassaria sp. was found to be highly dependent on the specific culture conditions, with the active compound only being recovered from the particular production medium used by the researchers.[1]

Isolation and Purification of DMAQ B1

The isolation of DMAQ B1 from the fermentation broth involves a multi-step process encompassing extraction and chromatographic purification.

Experimental Workflow

The overall workflow for the isolation and purification of DMAQ B1 can be visualized as follows:

Figure 1: General workflow for the isolation of this compound.

Extraction Protocol

While the initial discovery paper does not provide a detailed protocol for the initial extraction of the fermentation broth, a general procedure for extracting fungal metabolites from a liquid culture would typically involve the following steps:

-

Separation of Mycelia and Broth: The fungal culture is harvested, and the mycelial mass is separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: The culture broth is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. The mycelial mass may also be extracted separately with a polar organic solvent like methanol (B129727) or acetone, followed by partitioning between water and an immiscible organic solvent.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing a mixture of metabolites, including DMAQ B1.

Chromatographic Purification

The final purification of DMAQ B1 is achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 2: RP-HPLC Parameters for DMAQ B1 Purification

| Parameter | Specification | Reference |

| Chromatography System | Reverse Phase HPLC (RP-HPLC) | [1] |

| Stationary Phase (Column) | Zorbax Rx C8 (4.6 x 250 mm) | [1] |

| Mobile Phase | 55:45 Acetonitrile: 0.1% Trifluoroacetic acid in water | [1] |

| Flow Rate | 1 mL/min | [1] |

| Detection | 220 nm | [1] |

This chromatographic step yields pure DMAQ B1, which can then be characterized by various spectroscopic methods. From a representative experiment, 2.4 mg of pure DMAQ B1 was obtained.[1]

Analytical Characterization

The structural elucidation of the isolated DMAQ B1 was performed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data Reference |

| Reverse Phase HPLC | The purity of the final compound was confirmed by RP-HPLC.[1] |

| ¹H Nuclear Magnetic Resonance (NMR) | 500 MHz in CD₂Cl₂. The spectrum is available in the original publication.[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | 125 MHz in CD₂Cl₂. The spectrum is available in the original publication.[1] |

| Mass Spectrometry (MS) | The molecular weight was confirmed by mass spectrometry. |

Signaling Pathway of this compound

DMAQ B1 acts as a selective activator of the insulin receptor (IR), mimicking the effects of insulin in key metabolic pathways.[1][2]

References

The Architecture of a Novel Insulin Mimetic: A Technical Guide to the Biosynthesis of Demethylasterriquinone B1 in Pseudomassaria sp.

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DMAQ B1), a secondary metabolite isolated from the endophytic fungus Pseudomassaria sp., has garnered significant interest within the scientific community for its selective insulin (B600854) receptor activation.[1][2] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of DMAQ B1, drawing upon established principles of fungal secondary metabolism and analogous biosynthetic pathways of related asterriquinones. While the definitive gene cluster in Pseudomassaria sp. remains to be elucidated, this document synthesizes available biochemical knowledge to present a robust hypothetical framework. This guide details the precursor molecules, key enzymatic transformations, and a putative biosynthetic gene cluster. Furthermore, it outlines representative experimental protocols for pathway elucidation and includes illustrative quantitative data to serve as a practical reference for researchers in natural product biosynthesis and drug discovery.

Introduction

This compound (DMAQ B1), also known as L-783,281, is a complex prenylated indolyl quinone that exhibits potent and selective insulin mimetic properties.[3][4] It activates the insulin receptor tyrosine kinase, initiating the downstream signaling cascade that facilitates glucose uptake, without the proliferative effects associated with other insulin-like growth factor receptor activators.[4][5] The unique structure of DMAQ B1, featuring a dihydroxy-p-benzoquinone core symmetrically substituted with two distinct prenylated indole (B1671886) moieties, presents a fascinating case study in fungal natural product biosynthesis.[6] Understanding its biosynthetic machinery is crucial for enabling synthetic biology approaches to produce novel analogs with improved therapeutic profiles.

This document proposes a plausible biosynthetic pathway for DMAQ B1 in Pseudomassaria sp. based on the known biosynthesis of asterriquinones in other fungal species, such as Aspergillus terreus, and the extensive knowledge of fungal indole prenyltransferases.[7][8]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of DMAQ B1 is hypothesized to originate from primary metabolism, utilizing amino acid and isoprenoid precursors. The pathway can be conceptually divided into three main stages: formation of the bis-indolyl-dihydroxybenzoquinone core, and the subsequent differential prenylation of the two indole rings.

Precursors

-

L-Tryptophan: The foundational building block for the two indole moieties.

-

Chorismate-derived precursor (e.g., 4-hydroxyphenylpyruvate): A likely precursor for the dihydroxybenzoquinone core, though other polyketide-based routes could also be envisioned.

-

Dimethylallyl pyrophosphate (DMAPP): The universal five-carbon isoprenoid unit used for the prenylation of the indole rings.

Key Enzymatic Steps

-

Dimerization and Quinone Formation: The central step is the formation of the 2,5-bis-(indol-3-yl)-3,6-dihydroxy-p-benzoquinone scaffold. This is likely catalyzed by a multifunctional enzyme, putatively an "asterriquinone synthase," which could be a non-ribosomal peptide synthetase (NRPS)-like or a polyketide synthase (PKS)-like enzyme.[7] This enzyme would catalyze the condensation of two indole-3-pyruvic acid molecules (derived from L-tryptophan) or a related activated indole species, followed by oxidative cyclization to form the dihydroxybenzoquinone core.

-

Regiospecific Prenylation: Following the formation of the core, two distinct prenylation events occur on the indole rings. These reactions are catalyzed by indole prenyltransferases (PTs), a class of enzymes known for their ability to attach prenyl groups to various positions on the indole nucleus.[3][8]

-

C7-Prenylation: An indole PT catalyzes the attachment of a DMAPP molecule to the C7 position of one of the indole rings.

-

"Reverse" C2-Prenylation: A second, distinct indole PT catalyzes the attachment of a DMAPP molecule to the C2 position of the other indole ring, followed by a rearrangement to form the 1,1-dimethyl-2-propenyl group (a "reverse" prenyl group). Fungal PTs are known to catalyze both regular and reverse prenylation reactions.[9]

-

The sequence of these prenylation events is currently unknown and could occur in a specific order or simultaneously.

Proposed Biosynthetic Gene Cluster (BGC)

Fungal secondary metabolite biosynthetic genes are typically organized in contiguous clusters on the chromosome.[10] A hypothetical BGC for DMAQ B1 in Pseudomassaria sp. would likely contain the following genes:

-

dmaqA: A core synthase gene (NRPS-like or PKS-like) responsible for the formation of the bis-indolyl-dihydroxybenzoquinone scaffold.

-

dmaqB: A gene encoding an indole C7-prenyltransferase.

-

dmaqC: A gene encoding an indole C2-reverse-prenyltransferase.

-

dmaqD: A gene encoding a tryptophan deaminase or transaminase to produce indole-3-pyruvic acid.

-

dmaqR: A regulatory gene (e.g., a transcription factor) controlling the expression of the other genes in the cluster.

-

dmaqT: A gene encoding a transporter protein for the export of DMAQ B1 out of the cell.

Quantitative Data (Illustrative)

The following table presents hypothetical, yet plausible, kinetic data for the key enzymes in the proposed DMAQ B1 biosynthetic pathway. These values are for illustrative purposes to guide future experimental work.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| DmaqA (Asterriquinone Synthase) | Indole-3-pyruvic acid | 150 | 0.05 | Hypothetical |

| DmaqB (C7-Prenyltransferase) | Bis-indolyl-dihydroxybenzoquinone, DMAPP | 50, 75 | 1.2 | Based on[9] |

| DmaqC (C2-Prenyltransferase) | 7-prenyl-bis-indolyl-dihydroxybenzoquinone, DMAPP | 65, 80 | 0.8 | Based on[9] |

Experimental Protocols

The elucidation of the DMAQ B1 biosynthetic pathway would involve a combination of genomic, molecular biology, and biochemical techniques.

Identification of the Biosynthetic Gene Cluster

Protocol: Genome Mining and Bioinformatic Analysis

-

Genomic DNA Extraction and Sequencing: High-quality genomic DNA will be extracted from a pure culture of Pseudomassaria sp. using a fungal DNA extraction kit. The genome will be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

-

BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

-

Homology-based Search: The predicted clusters will be manually inspected for the presence of genes homologous to known asterriquinone (B1663379) biosynthetic genes (if available) and indole prenyltransferases. The presence of a putative NRPS-like or PKS-like synthase in close proximity to one or more prenyltransferase genes would identify a strong candidate BGC.

Functional Characterization of Biosynthetic Genes

Protocol: Heterologous Expression in a Host Organism

-

Gene Cloning: The candidate genes (dmaqA, dmaqB, dmaqC) will be amplified from Pseudomassaria sp. genomic DNA by PCR and cloned into suitable expression vectors for a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Host Transformation: The expression constructs will be transformed into the host organism.

-

Cultivation and Metabolite Analysis: The transformed host will be cultivated under conditions conducive to gene expression. The culture broth and mycelia will be extracted with an organic solvent (e.g., ethyl acetate).

-

LC-MS Analysis: The extracts will be analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of DMAQ B1 or its biosynthetic intermediates. The masses of the detected compounds will be compared to the expected masses of the intermediates and the final product.

In Vitro Enzymatic Assays

Protocol: Recombinant Protein Expression and Activity Assay

-

Protein Expression and Purification: The coding sequences for the putative prenyltransferases (dmaqB and dmaqC) will be cloned into an E. coli expression vector with a purification tag (e.g., His-tag). The recombinant proteins will be expressed in E. coli and purified using affinity chromatography.

-

Enzyme Assay: The activity of the purified enzymes will be assayed in vitro. A typical reaction mixture would contain:

-

Purified enzyme (1-5 µM)

-

Bis-indolyl-dihydroxybenzoquinone or a prenylated intermediate (100 µM)

-

DMAPP (200 µM)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Reaction Monitoring: The reaction will be incubated at an optimal temperature (e.g., 30°C) and quenched at various time points by the addition of an organic solvent. The formation of the prenylated product will be monitored by HPLC.

-

Kinetic Analysis: Michaelis-Menten kinetics will be determined by varying the concentration of one substrate while keeping the other saturated. The kinetic parameters (Km and kcat) will be calculated by fitting the data to the Michaelis-Menten equation.

Visualizations

Proposed Biosynthetic Pathway of DMAQ B1

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Functional Analysis

Caption: Experimental workflow for gene functional analysis.

Conclusion and Future Perspectives

This technical guide has outlined a scientifically grounded, hypothetical biosynthetic pathway for this compound in Pseudomassaria sp. The proposed pathway, involving an asterriquinone synthase and two distinct indole prenyltransferases, provides a solid framework for future research aimed at elucidating the precise genetic and enzymatic machinery responsible for the synthesis of this promising insulin mimetic.

The functional characterization of the DMAQ B1 biosynthetic gene cluster will not only confirm this proposed pathway but also provide valuable enzymatic tools for the chemoenzymatic synthesis of novel asterriquinone derivatives. By understanding and harnessing the biosynthetic logic of Pseudomassaria sp., it may become possible to engineer strains that overproduce DMAQ B1 or to create novel molecules with enhanced potency, selectivity, and pharmacokinetic properties, thereby accelerating the development of new therapeutics for metabolic disorders.

References

- 1. KEGG PATHWAY: Indole diterpene alkaloid biosynthesis - Reference pathway [kegg.jp]

- 2. scbt.com [scbt.com]

- 3. Mechanistic studies on the indole prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | DAQ B1 | Insulin Receptor | Tocris Bioscience [tocris.com]

- 5. This compound | Insulin and Insulin-like Receptor Activators: R&D Systems [rndsystems.com]

- 6. 2-(2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl)-3,6-dihydroxy-5-(7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl)-2,5-cyclohexadiene-1,4-dione | C32H30N2O4 | CID 3013166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolic Products of Aspergillus terreus. X. : Biosynthesis of Asterriquinones [jstage.jst.go.jp]

- 8. Indole prenyltransferases from fungi: a new enzyme group with high potential for the production of prenylated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical Characterization of Indole Prenyltransferases: FILLING THE LAST GAP OF PRENYLATION POSITIONS BY A 5-DIMETHYLALLYLTRYPTOPHAN SYNTHASE FROM ASPERGILLUS CLAVATUS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Demethylasterriquinone B1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DAQ B1), a natural product isolated from the endophytic fungus Pseudomassaria sp., has garnered significant attention as a selective activator of the insulin (B600854) receptor (IR). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying signaling mechanism of DAQ B1. Detailed experimental protocols for its synthesis, characterization, and key biological assays are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule characterized by a substituted 1,4-benzoquinone (B44022) core flanked by two distinct indole (B1671886) moieties.

Visualizing the Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₀N₂O₄ | [1][2][3] |

| Molecular Weight | 506.59 g/mol | [1][2][3] |

| CAS Number | 78860-34-1 | [1][2][3] |

| Appearance | Blue-black solid | |

| Solubility | Soluble in DMSO (up to 100 mM) | [1] |

| Storage Temperature | -20°C | [1] |

| LogP (calculated) | 7.01 - 7.2 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 4 |

Biological Activity and Mechanism of Action

This compound is a selective activator of the insulin receptor tyrosine kinase (IRTK).[1][4] It mimics the metabolic, but not the mitogenic, effects of insulin.

Quantitative Biological Data

| Parameter | Value | Target/System | Reference |

| EC₅₀ (IRTK activation) | 3 - 6 µM | Insulin Receptor Tyrosine Kinase | [1][4] |

| EC₅₀ (IGF1R activation) | 100 µM | Insulin-like Growth Factor 1 Receptor | [1][4] |

| EC₅₀ (EGFR activation) | 100 µM | Epidermal Growth Factor Receptor | [1][4] |

Signaling Pathway

DAQ B1 selectively activates the insulin receptor, leading to the phosphorylation of the IR β-subunit. This initiates a downstream signaling cascade through the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is primarily responsible for the metabolic effects of insulin, such as glucose uptake.[1][4] Notably, DAQ B1 does not significantly activate the Extracellular signal-regulated kinase (ERK) pathway, which is associated with the proliferative effects of insulin.[1][4]

Caption: DAQ B1 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, based on published literature.

Isolation from Pseudomassaria sp.

This compound was originally isolated from a fermentation broth of the endophytic fungus Pseudomassaria sp..

Protocol:

-

Fermentation: Pseudomassaria sp. is cultured in a suitable liquid medium under aerobic conditions.

-

Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Total Synthesis

A modular total synthesis of this compound has been reported. The key steps involve the coupling of two different indole moieties to a benzoquinone core, followed by hydrolysis.

Protocol Outline:

-

Synthesis of Indole Precursors: Prepare 2-(1,1-dimethyl-2-propenyl)-1H-indole and 7-(3-methyl-2-butenyl)-1H-indole.

-

Coupling Reaction: Sequentially couple the two indole precursors to a dihalogenated benzoquinone derivative.

-

Hydrolysis: Hydrolyze the resulting dichloro-bis-indolylquinone intermediate to afford this compound.

-

Purification: Purify the final product by flash column chromatography.

Insulin Receptor Activation Assay

This assay measures the ability of this compound to induce the phosphorylation of the insulin receptor in a cell-based system.

Protocol:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO-IR) in a suitable growth medium.

-

Serum Starvation: Prior to treatment, serum-starve the cells to reduce basal receptor phosphorylation.

-

Treatment: Treat the cells with varying concentrations of this compound or insulin (as a positive control) for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the insulin receptor β-subunit.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate.

-

Normalize the results to the total amount of insulin receptor protein.

-

PI3K/Akt Signaling Pathway Assay

This assay determines the effect of this compound on the phosphorylation of Akt, a key downstream effector in the PI3K pathway.

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as for the Insulin Receptor Activation Assay (Section 3.3).

-

Western Blotting:

-

Perform SDS-PAGE and protein transfer as described above.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., at Ser473 or Thr308).

-

Visualize and quantify the phosphorylated Akt bands.

-

Normalize the results to the total amount of Akt protein.

-

Caption: Experimental Workflow.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for insulin resistance and type 2 diabetes. Its selective activation of the metabolic arm of the insulin signaling pathway offers a potential advantage over traditional insulin therapies, which can have mitogenic side effects. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of DAQ B1 and its analogs.

References

The Biological Activity of Prenylquinone Compounds: A Technical Guide for Researchers

Introduction

Prenylquinones are a diverse class of naturally occurring compounds characterized by a quinone or hydroquinone (B1673460) core substituted with one or more isoprenoid side chains. This unique structural combination imparts a range of lipophilicities and redox properties, leading to a wide spectrum of biological activities.[1] These compounds are integral to various biological processes, acting as electron carriers in respiratory and photosynthetic chains, and serving as antioxidants and enzyme cofactors.[1] In recent years, prenylquinones have garnered significant attention from the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[2][3] This technical guide provides an in-depth overview of the biological activities of prenylquinone compounds, detailing their mechanisms of action, summarizing quantitative data, and providing experimental protocols and signaling pathway diagrams to support further research and drug development.

Key Biological Activities and Mechanisms of Action

Prenylquinone compounds exhibit a remarkable array of biological activities, stemming from their ability to interact with various cellular components and signaling pathways. The prenyl chain facilitates membrane association, while the quinone moiety participates in redox cycling and Michael additions, contributing to their diverse pharmacological effects.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of prenylquinones against various cancer cell lines.[4][5][6][7] Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, certain naphthoquinone derivatives have been shown to exhibit potent cytotoxicity in breast cancer cells with IC50 values in the low micromolar range.[5][7]

Antioxidant Activity

The hydroquinone form of these compounds can act as a potent antioxidant by donating hydrogen atoms to scavenge free radicals, while the quinone form can participate in redox cycling.[2][3] The antioxidant capacity of prenylquinones is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with many compounds demonstrating significant activity.[2][8] The reduced form of pyrroloquinoline quinone (PQQH2) has been shown to have higher reactivity towards peroxyl radicals than alpha-tocopherol.[9]

Anti-inflammatory Activity

Prenylquinones have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[9][10][11] The underlying mechanisms often involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and the modulation of signaling pathways such as NF-κB.[10]

Neuroprotective Effects

Several prenylquinones, including coenzyme Q10 and pyrroloquinoline quinone (PQQ), have shown promise as neuroprotective agents.[12][13][14][15][16][17][18][19][20] Their neuroprotective mechanisms are often attributed to their antioxidant properties, ability to stabilize mitochondrial function, and modulation of signaling pathways involved in neuronal survival.[13][16][17] PQQ has been shown to protect against 6-hydroxydopamine-induced neurotoxicity by scavenging reactive oxygen species.[18][21]

Antimicrobial Activity

Prenylated quinones and hydroquinones have been reported to possess significant antibacterial and antifungal activities against a range of pathogens.[22][23][24][25][26] The lipophilic prenyl group is thought to enhance their ability to disrupt microbial membranes, contributing to their antimicrobial effects. Minimum inhibitory concentration (MIC) values for some prenylflavanones against Staphylococcus aureus have been reported in the range of 25 to 50 µg/mL.[25]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of prenylquinone compounds from the cited literature.

Table 1: Anticancer Activity of Prenylquinone Compounds

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | [4] |

| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | MV-4-11 (Leukemia) | 7.45 ± 0.87 | [4] |

| Xanthohumol | HT-29 (Colon) | 91.31 ± 8.92 | [4] |

| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | HT-29 (Colon) | 62.09 ± 16.52 | [4] |

| Xanthohumol | Du145 (Prostate) | 14.71 ± 4.42 | [4] |

| Alkannin | SK-BR-3 (Breast) | 0.26 | [5] |

| Juglone | SK-BR-3 (Breast) | 13.89 | [5] |

| Hydroquinone | SK-BR-3 (Breast) | 17.5 | [5] |

| PD9, PD10, PD11, PD13, PD14, PD15 (1,4-naphthoquinone analogues) | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1 - 3 | [7] |

| 8b, 10c (Quinoline derivatives) | HepG-2 (Liver) | 2.36 ± 0.14, 1.14 ± 0.063 | [6] |

| 63a (Imidazole derivative) | MCF-7 (Breast) | 0.0047 | [27] |

Table 2: Antioxidant Activity of Prenylquinone Compounds

| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |

| Various Prenylated Flavonoids | DPPH Radical Scavenging | Varies | [2][28] |

| Hydroquinone | Platelet Aggregation Inhibition | >25 | [11] |

| Ascorbic Acid (Reference) | DPPH Radical Scavenging | 11.85 - 629 | [8] |

Table 3: Anti-inflammatory Activity of Prenylquinone Compounds

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference(s) |

| 2-Prenyl-1,4-hydroquinone (H1) | Nitrite, PGE2, TNFα release | Varies | [10] |

| 2-Diprenyl-1,4-hydroquinone (H2) | Nitrite, PGE2, TNFα release | Varies | [10] |

| 2-Triprenyl-1,4-hydroquinone (H3) | Nitrite, PGE2, TNFα release | Varies | [10] |

| 2-Tetraprenyl-1,4-hydroquinone (H4) | Nitrite, PGE2, TNFα release | Varies | [10] |

| Acylhydroquinone 38 | Convulxin-induced platelet aggregation | 0.98 ± 0.40 | [9] |

| Hydroquinone | AA-induced platelet aggregation | >25 | [11] |

| 14, 15 (12-Dehydropyxinol derivatives) | COX-1 Inhibition | 15 - 26 | [6] |

| 14, 16 (12-Dehydropyxinol derivatives) | COX-2 Inhibition | 5.0 - 17.6 | [6] |

Table 4: Neuroprotective Activity of Prenylquinone Compounds

| Compound/Derivative | Model/Assay | EC50 (µM) | Reference(s) |

| BPHBN5, BPMN3, BPMN2, BPMN1, BPHBN4 (Biphenylnitrones) | Inhibition of respiratory chain blockers | Varies | [29] |

| NAC, BPMN3, BPHBN5, BPMN2, BPMN1, BPHBN4 (Biphenylnitrones) | Oxygen glucose deprivation and reperfusion | Varies | [29] |

| BPMN2, BPHBN5, BPMN3 | Antioxidant capacity against superoxide (B77818) production | Varies | [29] |

Table 5: Antimicrobial Activity of Prenylquinone Compounds

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Prenylated Flavanone 12 | Candida albicans | 125 | [22] |

| Prenylated Flavanone 12 | Cryptococcus neoformans | 62.5 | [22] |

| Prenylated Flavanone 11 | Cryptococcus neoformans | 125 | [22] |

| Prenylated Flavanone 11 | Dermatophytes | 62.5 | [22] |

| 5a (Quinoline derivative) | Staphylococcus aureus ATCC 25923 | 3.9 | [23] |

| 5d, 5e, 5h, 5l (Quinoline derivatives) | Staphylococcus aureus ATCC 25923 | 31.5 - 62.5 | [23] |

| 6,8-diprenylgenistein (Isoflavone) | MRSA | 9 | [24] |

| Glabrol (Flavanone) | MRSA | 9 | [24] |

| 4′-O-methylglabridin (Isoflavan) | MRSA | 10 | [24] |

| YS06 (Prenylflavanone) | Staphylococcus aureus (22/50 strains) | 25 - 50 | [25] |

| QQ1, QQ5, QQ6 (Quinolinequinones) | Staphylococcus aureus | 1.22 | [26] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)

-

Cell culture medium (serum-free for the assay)

-

Solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO), or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the prenylquinone compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Test compounds (prenylquinones) dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid, Trolox)

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compounds and the positive control.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the test compound solution to a defined volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL of sample and 100 µL of DPPH).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing the solvent and DPPH solution is also measured.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

Signaling Pathway Visualizations

The biological activities of prenylquinone compounds are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative points of intervention of prenylquinones in the NF-κB, MAPK, and PI3K-Akt signaling pathways based on the reviewed literature.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[30] Prenylquinones can inhibit this pathway at multiple levels, leading to their anti-inflammatory effects.

Caption: Putative inhibition of the NF-κB pathway by prenylquinones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis.[31][32][33] Dysregulation of this pathway is common in cancer. Prenylquinones can modulate MAPK signaling, contributing to their anticancer and anti-inflammatory activities.

Caption: Modulation of the MAPK signaling cascade by prenylquinones.

PI3K-Akt Signaling Pathway

The PI3K (Phosphoinositide 3-kinase)-Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[1][34][35][36] Its aberrant activation is a hallmark of many cancers. Prenylquinones have been shown to inhibit this pathway, contributing to their pro-apoptotic and anticancer effects.[37]

Caption: Inhibition of the PI3K-Akt signaling pathway by prenylquinones.

Conclusion and Future Directions

Prenylquinone compounds represent a promising class of natural products with a wide range of biological activities that are of significant interest for drug discovery and development. Their diverse mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K-Akt, underscore their therapeutic potential. The quantitative data summarized in this guide highlights the potency of these compounds in various biological assays.

Future research should focus on several key areas. Firstly, further structure-activity relationship (SAR) studies are needed to optimize the potency and selectivity of prenylquinone derivatives for specific biological targets. Secondly, more in-depth mechanistic studies are required to fully elucidate the molecular interactions of these compounds with their cellular targets. This includes identifying direct binding partners and understanding the downstream consequences of their modulatory effects on signaling pathways. Furthermore, while in vitro studies have been promising, more extensive in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds. Finally, the development of novel synthetic strategies will be crucial for the production of diverse libraries of prenylquinone analogues for biological screening and lead optimization.

References

- 1. cusabio.com [cusabio.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]

- 5. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antiplatelet, antioxidative, and anti-inflammatory effects of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of coenzyme Q10 at rostral ventrolateral medulla against fatality during experimental endotoxemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of coenzyme Q10 on neurological diseases: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of Coenzyme Q10 in ischemia-reperfusion injury via inflammation and oxidative stress reduction in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Neuroprotective Effect of Pyrroloquinoline Quinone on Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrroloquinoline quinone is a potent neuroprotective nutrient against 6-hydroxydopamine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The neuroprotective effect of pyrroloquinoline quinone on traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 32. cusabio.com [cusabio.com]

- 33. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 34. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 35. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 36. creative-diagnostics.com [creative-diagnostics.com]

- 37. [The roles of PI3K/Akt pathway in proliferation of Schwann cells promoted by pyrroloquinoline quinone] - PubMed [pubmed.ncbi.nlm.nih.gov]

L-783,281 (DAQ B1): A Technical Guide to a Novel Insulin Receptor Activator

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

L-783,281, also known as Demethylasterriquinone B1 (DAQ B1), is a non-peptidyl small molecule that has garnered significant interest in the field of metabolic disease research. Initially isolated from the fungus Pseudomassaria sp., this natural product has been identified as a selective activator of the insulin (B600854) receptor tyrosine kinase (IRTK)[1][2][3]. Contrary to the initial premise of this guide, extensive research has characterized L-783,281 as a potent insulin mimetic, rather than a farnesyltransferase inhibitor. This document will provide a comprehensive technical overview of L-783,281, detailing its discovery, mechanism of action, and the key experimental findings that elucidate its function.

Discovery and History

L-783,281 was discovered during a screening program for small molecules capable of activating the human insulin receptor[1]. It was isolated from a fungal metabolite and identified as a promising non-peptidyl compound with insulin-mimetic properties[1]. This discovery was significant as it presented a potential new class of orally active agents for the treatment of diabetes, distinct from traditional peptide-based insulin therapies[1][4]. An inactive structural analog, L-767,827, which has no effect on intracellular calcium levels, has also been described and is often used as a negative control in experiments[5].

Mechanism of Action: A Selective Insulin Receptor Activator

L-783,281 exerts its biological effects by directly binding to and activating the insulin receptor, a transmembrane tyrosine kinase[6]. This activation mimics the action of insulin, initiating a cascade of downstream signaling events that are crucial for glucose homeostasis.

Insulin Receptor Signaling Pathway

The binding of L-783,281 to the insulin receptor induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits of the receptor[7][8]. This autophosphorylation creates docking sites for various intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins[6][9].

Upon binding to the activated receptor, IRS proteins become phosphorylated on multiple tyrosine residues, which in turn serve as recruitment sites for other signaling molecules containing Src homology 2 (SH2) domains[9]. A key downstream effector is Phosphoinositide 3-kinase (PI3K), which, upon activation, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3)[10]. PIP3 acts as a second messenger to activate further downstream kinases, including Akt (also known as Protein Kinase B)[6][10].

The activation of the PI3K/Akt pathway is central to most of the metabolic actions of insulin, including the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and adipose cells, leading to increased glucose uptake from the bloodstream[10]. L-783,281 has been shown to selectively activate the PI3K/Akt pathway, while not significantly affecting the mitogen-activated protein kinase (MAPK) pathway, which is associated with cell growth and proliferation[3][4]. This selectivity is a desirable characteristic for a potential therapeutic agent for diabetes, as it may minimize the risk of proliferative side effects.

Quantitative Data

The potency and selectivity of L-783,281 have been quantified in various assays. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Receptor/Kinase | Notes | Reference |

| EC50 | 3 - 6 μM | Insulin Receptor Tyrosine Kinase (IRTK) | [2][3] | |

| EC50 | 100 μM | Insulin-like Growth Factor 1 Receptor (IGF1R) | Demonstrates selectivity for IR over IGF1R. | [2][3] |

| EC50 | 100 μM | Epidermal Growth Factor Receptor (EGFR) | Demonstrates selectivity for IR over EGFR. | [3] |

Table 1: In Vitro Activity of L-783,281

| Parameter | Effect | Cell Type/Model | Notes | Reference |

| Intracellular Ca2+ | Increase to 178 ± 10% of basal levels | Single mouse pancreatic β-cells | At 10 μmol/l L-783,281 for 40s. | [5] |

| Exocytotic Events | 12.2 ± 2.1 events | Single mouse pancreatic β-cells | At 10 μmol/l L-783,281 for 40s. | [5] |

| Glucose Uptake | Dose-dependent increase | Rat primary adipocytes and soleus muscle | [6] | |

| Blood Glucose | Significant lowering | db/db and ob/ob mice | In vivo administration. | [6] |

Table 2: Cellular and In Vivo Effects of L-783,281

Key Experimental Protocols

The characterization of L-783,281 has relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for two key types of experiments.

Insulin Receptor Tyrosine Kinase (IRTK) Assay

This assay measures the ability of a compound to stimulate the kinase activity of the insulin receptor.

Objective: To quantify the phosphorylation of a substrate by the insulin receptor in the presence of L-783,281.

Materials:

-

Purified insulin receptor kinase domain

-

ATP (Adenosine triphosphate)

-

A suitable kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

L-783,281 stock solution

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified insulin receptor kinase, and the kinase substrate in the wells of a microplate.

-

Add varying concentrations of L-783,281 or a vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the level of substrate phosphorylation. This can be done using various methods, such as:

-

Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.

-

ELISA-based: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

-

Fluorescence/Luminescence-based: Using assays that measure ADP production, which is a product of the kinase reaction (e.g., ADP-Glo™ Kinase Assay)[11][12].

-

-

Quantify the signal and calculate the EC50 value for L-783,281.

GLUT4 Translocation Assay

This assay is used to measure the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to insulin or an insulin mimetic.

Objective: To quantify the cell surface expression of GLUT4 in response to L-783,281 stimulation.

Materials:

-

Insulin-responsive cells (e.g., 3T3-L1 adipocytes, L6 myotubes)

-

Cell culture medium

-

L-783,281 stock solution

-

Primary antibody against an extracellular epitope of GLUT4

-

Fluorescently labeled secondary antibody

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture the cells to an appropriate confluency and differentiate them if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

-

Serum-starve the cells for several hours to reduce basal GLUT4 translocation.

-

Treat the cells with varying concentrations of L-783,281 or a vehicle control for a specific time (e.g., 30 minutes).

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde). It is important not to permeabilize the cells to ensure only surface GLUT4 is detected.

-

Incubate the cells with the primary antibody against the extracellular domain of GLUT4.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Quantify the fluorescence signal using either:

-

Flow cytometry: To measure the fluorescence intensity of a large population of individual cells.

-

Immunofluorescence microscopy: To visualize and quantify the localization of GLUT4 at the plasma membrane.

-

-

Analyze the data to determine the dose-dependent effect of L-783,281 on GLUT4 translocation.

Conclusion and Future Directions

L-783,281 (DAQ B1) is a pioneering small molecule insulin mimetic that has provided a valuable tool for studying insulin signaling and a promising lead for the development of novel antidiabetic therapies. Its selective activation of the insulin receptor's metabolic signaling pathway highlights the potential for designing drugs that can achieve glycemic control with a reduced risk of proliferative side effects.

Future research in this area could focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of L-783,281 to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of the Precise Binding Site: High-resolution structural studies of the L-783,281-insulin receptor complex would provide invaluable insights for rational drug design.

-

Long-term In Vivo Studies: To assess the long-term efficacy and safety of L-783,281 and its analogs in relevant animal models of diabetes.

-

Clinical Development: To explore the potential for translating the preclinical findings into clinical applications for the treatment of type 2 diabetes.

References

- 1. Discovery of a small molecule insulin mimetic with antidiabetic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | DAQ B1 | Insulin Receptor | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Signaling effects of this compound, a selective insulin receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the insulin mimetic L-783,281 on intracellular Ca2+ and insulin secretion from pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The insulin receptor: signalling mechanism and contribution to the pathogenesis of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Insulin receptor - Wikipedia [en.wikipedia.org]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

Demethylasterriquinone B1: Uncovering Targets Beyond the Insulin Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Demethylasterriquinone B1 (DMAQ-B1), a fungal metabolite, has garnered significant attention as a selective insulin (B600854) receptor (IR) activator.[1] Its ability to mimic insulin's metabolic effects without promoting proliferation has positioned it as a promising candidate for diabetes research. However, the comprehensive identification of its molecular targets beyond the insulin receptor is crucial for a complete understanding of its mechanism of action and potential off-target effects. This technical guide provides an in-depth overview of the identified non-insulin receptor targets of DMAQ-B1, detailing the experimental methodologies used for their identification and characterization, and presenting the quantitative data in a clear, comparative format.

Identified Non-Insulin Receptor Targets of DMAQ-B1

Beyond its well-documented interaction with the insulin receptor, DMAQ-B1 has been shown to interact with at least two other proteins: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Tropomyosin receptor kinase (Trk) neurotrophin receptors.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH, a classical glycolytic enzyme, has been identified as a direct binding partner of DMAQ-B1.[2] This interaction is significant as GAPDH is a multifunctional protein implicated in various cellular processes beyond metabolism, including apoptosis, DNA repair, and membrane trafficking. The binding of DMAQ-B1 to GAPDH may contribute to its overall cellular effects.

Tropomyosin Receptor Kinase (Trk) Receptors

DMAQ-B1 has been demonstrated to activate Trk neurotrophin receptors, a family of receptor tyrosine kinases crucial for neuronal survival, differentiation, and synaptic plasticity.[3] This activation occurs at a site distinct from the neurotrophin-binding site, suggesting an allosteric mechanism of action.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of DMAQ-B1 with its identified non-insulin receptor targets.

| Target | Parameter | Value | Reference |

| TrkB Receptor | EC50 (in vitro phosphorylation) | 5.6 μM | [1] |

| Target | Parameter | Value | Reference |

| GAPDH | Binding Confirmed | Yes | [2] |

| Dissociation Constant (Kd) | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the identification and characterization of DMAQ-B1's non-insulin receptor targets.

Target Identification using Phage Display

Objective: To identify protein targets of DMAQ-B1 from a library of potential interactors. This method was employed to identify GAPDH as a binding partner.[2]

Methodology:

-

Synthesis of Biotinylated DMAQ-B1: DMAQ-B1 is chemically modified to incorporate a biotin (B1667282) tag, enabling its use as "bait" in affinity-based purification. The synthesis typically involves a multi-step organic chemistry process to attach a biotin moiety via a linker to a non-critical position on the DMAQ-B1 molecule, ensuring that the modification does not interfere with its binding to target proteins.

-

Phage Display Library Screening:

-

A T7 phage display library expressing a diverse range of peptides or proteins is incubated with streptavidin-coated magnetic beads that have been pre-incubated with biotinylated DMAQ-B1.

-

Phages that display proteins or peptides with affinity for DMAQ-B1 will bind to the beads.

-

Non-binding phages are removed through a series of washing steps.

-

The bound phages are then eluted from the beads.

-

The eluted phages are amplified by infecting E. coli, and the process of binding, washing, and elution is repeated for several rounds to enrich for high-affinity binders.

-

-

Identification of Positive Clones:

-

After the final round of panning, individual phage clones are isolated.

-

The DNA from these clones is sequenced to identify the gene encoding the interacting protein or peptide.

-

The identified protein is then confirmed as a direct binding partner of DMAQ-B1 through subsequent validation assays.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To quantitatively measure the binding affinity between DMAQ-B1 and its identified target protein, such as GAPDH.

Methodology:

-

Immobilization of the Ligand:

-

Purified GAPDH is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

A solution of GAPDH in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is then injected over the activated surface, leading to the formation of covalent amide bonds between the protein and the chip surface.

-

Any remaining active esters on the chip surface are deactivated by injecting a solution of ethanolamine.

-

-

Interaction Analysis:

-

A solution of DMAQ-B1 (the analyte) at various concentrations is flowed over the immobilized GAPDH surface.

-

The binding of DMAQ-B1 to GAPDH causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram (a plot of response units versus time).

-

A reference flow cell, either blank or with an immobilized non-target protein, is used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

The equilibrium dissociation constant (Kd) is determined by analyzing the sensorgrams from the different analyte concentrations. The steady-state binding responses are plotted against the analyte concentration, and the resulting curve is fitted to a 1:1 binding model to calculate the Kd.

-

Trk Receptor Phosphorylation Assay

Objective: To determine the ability of DMAQ-B1 to induce the phosphorylation (activation) of Trk receptors in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

A cell line endogenously expressing or engineered to overexpress a specific Trk receptor (e.g., SH-SY5Y cells for TrkB) is cultured to a suitable confluency.

-

The cells are serum-starved for a defined period to reduce basal receptor phosphorylation.

-

The cells are then treated with various concentrations of DMAQ-B1 or a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF, for TrkB) for a specific time.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Detection of Trk Phosphorylation:

-

Western Blotting: Equal amounts of protein from each lysate are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the Trk receptor (e.g., anti-phospho-TrkB). A second primary antibody against the total Trk receptor is used as a loading control. The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) can also be used for a more quantitative analysis. A capture antibody specific for the total Trk receptor is coated on a microplate. The cell lysates are added to the wells, and the captured Trk is then detected using an antibody specific for the phosphorylated form of the receptor. The signal is developed using a colorimetric or fluorometric substrate.

-

-

Data Analysis:

-

The intensity of the phosphorylated Trk signal is normalized to the total Trk signal for each sample.

-

The dose-response curve of DMAQ-B1-induced phosphorylation is plotted, and the EC50 value is calculated.

-

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathways of DMAQ-B1's non-insulin receptor targets.

Caption: Workflow for DMAQ-B1 target identification using phage display.

References

- 1. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glyceraldehyde 3-phosphate dehydrogenase is a cellular target of the insulin mimic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

Demethylasterriquinone B1: A Deep Dive into its Cellular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Demethylasterriquinone B1 (DMAQ-B1), a fungal-derived small molecule, has garnered significant attention in biomedical research for its selective insulin-mimetic properties. This technical guide provides a comprehensive overview of the known cellular targets of DMAQ-B1, its mechanism of action, and the experimental methodologies used to elucidate its biological functions.

Core Cellular Target: The Insulin (B600854) Receptor

The principal cellular target of DMAQ-B1 is the Insulin Receptor (IR) , a transmembrane receptor tyrosine kinase crucial for regulating glucose homeostasis and cellular metabolism.[1][2][3] DMAQ-B1 acts as a selective activator of the insulin receptor tyrosine kinase (IRTK), initiating a signaling cascade that mimics the effects of insulin.[2][4][5]

Quantitative Analysis of Receptor Activation

DMAQ-B1 exhibits a notable selectivity for the Insulin Receptor over other closely related receptor tyrosine kinases, such as the Insulin-like Growth Factor 1 Receptor (IGF1R) and the Epidermal Growth Factor Receptor (EGFR).[5] This selectivity is a key attribute for its potential as a therapeutic agent, minimizing off-target effects.

| Target Receptor | Parameter | Value (µM) | Reference |

| Insulin Receptor Tyrosine Kinase (IRTK) | EC50 | 3 - 6 | |

| Insulin Receptor (IR) in CHO•IR cells | EC50 | ~ 6 | |

| Insulin-like Growth Factor 1 Receptor (IGF1R) | EC50 | 100 | [5] |

| Epidermal Growth Factor Receptor (EGFR) | EC50 | 100 | [5] |

Downstream Signaling Pathways

Upon binding to and activating the insulin receptor, DMAQ-B1 triggers a cascade of intracellular signaling events. A key feature of DMAQ-B1's action is its preferential activation of the metabolic signaling pathway over the mitogenic (proliferative) pathway, a distinction from insulin itself which activates both.[1]

The PI3K/Akt Metabolic Pathway

DMAQ-B1 stimulates the tyrosine phosphorylation of the IR β subunit, leading to the recruitment and phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[2][4] This activates Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).[1][2][3][4] The activation of the PI3K/Akt pathway is central to the metabolic effects of DMAQ-B1, including the stimulation of glucose uptake in adipocytes and skeletal muscle.[2][4][5]

Divergence from the MAPK/ERK Proliferative Pathway

Unlike insulin, DMAQ-B1 does not significantly activate the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway that is associated with cellular proliferation.[1][4] This selective action is a significant advantage, as chronic activation of the proliferative pathway by insulin can have undesirable side effects.[1]

Other Identified Cellular Targets

While the Insulin Receptor is the primary focus, research has identified other potential cellular targets for DMAQ-B1.

-

Glyceraldehyde 3-phosphate dehydrogenase (GAPDH): DMAQ-B1 has been shown to bind to GAPDH.[5] The functional consequence of this interaction is an area of ongoing investigation.

-

Trk Neurotrophin Receptors: DMAQ-B1 can also activate Trk neurotrophin receptors, interacting at a site distinct from the neurotrophin-binding site. It acts as an agonist for TrkA, TrkB, and TrkC.

Experimental Protocols

The identification and characterization of DMAQ-B1's cellular targets have been achieved through a variety of experimental techniques.

Cell-Based Kinase Activation Assays

A foundational method for discovering DMAQ-B1 was a cell-based assay designed to screen for activators of the human insulin receptor tyrosine kinase (IRTK).[2]

General Workflow:

-

Cell Line: A cell line, such as Chinese Hamster Ovary (CHO) cells, is engineered to overexpress the human insulin receptor (CHO-IR).

-

Compound Treatment: The cells are treated with compounds from a chemical library, including DMAQ-B1.

-

Lysis and Immunoprecipitation: After treatment, the cells are lysed, and the insulin receptor is immunoprecipitated using specific antibodies.

-

Kinase Activity Measurement: The tyrosine kinase activity of the immunoprecipitated receptor is measured, often through the phosphorylation of a synthetic substrate.

-

Analysis: An increase in kinase activity compared to untreated controls indicates that the compound is an activator of the IRTK.

In Situ Pancreatic Perfusion

To study the direct effects of DMAQ-B1 on insulin secretion, in situ pancreatic perfusion in rats is employed.[4]

Methodology:

-

Animal Preparation: Anesthetized rats undergo cannulation of the celiac artery and portal vein.

-

Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate buffer at a constant flow rate.

-

Baseline Measurement: A baseline period of perfusion with the buffer alone is established to measure basal insulin secretion.

-

DMAQ-B1 Administration: DMAQ-B1, dissolved in a suitable solvent like DMSO, is added to the perfusion medium at various concentrations.[4]

-

Sample Collection: Effluent from the portal vein is collected at regular intervals.

-

Insulin Quantification: The concentration of insulin in the collected samples is determined using methods such as radioimmunoassay (RIA) or ELISA.

-

Inhibitor Studies: To probe the signaling pathway, specific inhibitors (e.g., LY294002 or wortmannin (B1684655) for PI3K) can be co-perfused with DMAQ-B1.[4]

Western Blotting for Phosphorylation Analysis

To confirm the activation of specific signaling proteins, Western blotting is a standard technique.

Protocol Outline:

-

Cell Culture and Treatment: Cells (e.g., 3T3-L1 adipocytes) are serum-starved and then treated with DMAQ-B1 or insulin for a specified time.

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IR, phospho-Akt, phospho-ERK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. Total protein levels are also assessed as a loading control.

Conclusion

This compound is a potent and selective activator of the insulin receptor, demonstrating a clear preference for the metabolic PI3K/Akt signaling pathway over the mitogenic MAPK/ERK pathway. This selectivity, coupled with its oral activity, makes it a compelling lead compound for the development of novel therapeutics for metabolic disorders such as type 2 diabetes. Further research into its interaction with other identified targets like GAPDH and Trk receptors will continue to refine our understanding of its complete cellular activity profile. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of DMAQ-B1 and other potential insulin receptor modulators.

References

- 1. Signaling effects of this compound, a selective insulin receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a small molecule insulin receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effect of demethylasterriquinone B-1 on insulin secretion in rat pancreas [scirp.org]

- 5. caymanchem.com [caymanchem.com]

In Vitro Effects of Demethylasterriquinone B1 on Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract